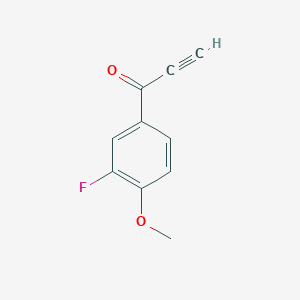

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

Descripción

Propiedades

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCMDOVKRUOWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-ol

- Starting material: 3-fluoro-4-methoxybenzaldehyde (commercially available or prepared via selective fluorination and methylation of phenol derivatives).

- Reagent: Ethynylmagnesium bromide (prepared freshly or commercially obtained).

- Solvent: Dry tetrahydrofuran (THF).

- Conditions: The benzaldehyde is dissolved in dry THF and cooled to 0 °C. Ethynylmagnesium bromide is added dropwise under inert atmosphere (nitrogen or argon). The mixture is stirred at 0 °C to room temperature for several hours to complete the nucleophilic addition.

- Workup: The reaction is quenched with aqueous ammonium chloride solution, extracted with organic solvents (e.g., ethyl acetate), and purified by column chromatography to isolate the propargyl alcohol intermediate.

Oxidation to 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

- Oxidant: 2-Iodoxybenzoic acid (IBX) is used due to its mild and selective oxidation properties.

- Solvent: Dimethyl sulfoxide (DMSO) or a mixture of DMSO and other solvents.

- Conditions: The propargyl alcohol is dissolved in DMSO, and IBX is added at room temperature. The reaction proceeds over several hours until complete oxidation is confirmed by TLC or NMR.

- Workup: The reaction mixture is diluted with water, extracted with organic solvents, and purified by chromatography to obtain the pure propargyl ketone.

Alternative Oxidation Methods

Other oxidation methods reported for similar substrates include:

- Use of Dess-Martin periodinane (DMP) for mild oxidation.

- Swern oxidation employing oxalyl chloride, DMSO, and a base at low temperature.

- Chromium-based oxidants (less preferred due to toxicity).

However, IBX is favored for its selectivity and mildness in the context of sensitive alkynyl alcohols.

Supporting Data and Analysis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethynylmagnesium bromide, THF, 0 °C to RT | 75-85 | High regioselectivity; clean addition |

| 2 | IBX, DMSO, RT | 70-80 | Mild oxidation, minimal overoxidation |

- Spectroscopic confirmation:

- 1H NMR shows disappearance of the hydroxyl proton and appearance of ketone carbonyl signals in 13C NMR (~180-190 ppm).

- IR spectroscopy confirms the presence of the alkyne (sharp band near 2100-2200 cm⁻¹) and carbonyl (strong band near 1650-1700 cm⁻¹).

- Mass spectrometry confirms molecular weight consistent with the propargyl ketone.

Análisis De Reacciones Químicas

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Addition: The triple bond in the prop-2-yn-1-one moiety can undergo addition reactions with hydrogen halides or other electrophiles to form substituted alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its efficacy against various cancer cell lines using protocols established by the National Cancer Institute (NCI). In vitro assessments showed significant inhibition of cell growth, with mean GI50 values indicating its potency against human tumor cells .

Enzyme Inhibition

The compound has been investigated for its ability to modulate protein kinase activities. This modulation can influence cellular processes such as proliferation and apoptosis, making it a candidate for further development in cancer therapeutics .

Molecular Docking Studies

Computational evaluations have been conducted to predict the binding affinities of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one with various biological targets. Molecular docking simulations suggest favorable interactions with key enzymes involved in cancer progression, supporting its role as a lead compound for drug design .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of various functional materials, including polymers and nanomaterials. Its reactivity allows for the formation of complex structures that can be utilized in electronic devices and sensors .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 12.53 | 45.12 |

| HeLa (Cervical Cancer) | 10.45 | 40.00 |

This table summarizes the growth inhibition metrics across different cancer cell lines, demonstrating the compound's potential therapeutic effects.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| JNK (c-Jun N-terminal kinase) | -9.5 | Hydrogen Bonds |

| MKK7 (Mitogen-activated protein kinase kinase 7) | -8.7 | Hydrophobic Interactions |

This table presents docking results that indicate strong binding affinities, suggesting effective modulation of these enzymes.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that derivatives of this compound exhibited remarkable anticancer properties when administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting further investigation into its clinical applications .

Case Study 2: Synthesis of Nanoparticles

Research conducted on the use of this compound in synthesizing copper nanoparticles revealed its effectiveness as both a catalyst and reagent in chemical reactions, leading to high yields of desired products . This dual functionality enhances its appeal in material science applications.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its fluorine and methoxy substituents influence its reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, F): Enhance electrophilicity of the ketone, improving reactivity in nucleophilic additions (e.g., enamine formation in ).

- Methoxy Groups : Electron-donating substituents (e.g., 3,4,5-trimethoxy in ) increase solubility and stabilize intermediates via resonance.

- Fluorine Substituents : The 3-fluoro group in the target compound likely enhances metabolic stability and bioavailability in drug candidates .

Actividad Biológica

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is a chalcone derivative that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a propynone moiety attached to a substituted phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chalcones, including derivatives like this compound. Research indicates that chalcones exhibit significant activity against various bacterial strains and fungi. For instance, in a study examining the structure-activity relationship (SAR) of chalcones, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Chalcones have also been investigated for their antiviral properties. A study focusing on the inhibition of SARS-CoV-2 M pro indicated that certain chalcone derivatives could bind effectively to viral proteases, suggesting potential therapeutic applications in treating viral infections . While specific data on this compound is limited, its structural similarity to active chalcones implies potential efficacy.

Anticancer Properties

Chalcones are recognized for their anticancer activities. Research has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress . For example, studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo models . The precise mechanisms for this compound require further exploration but may involve similar pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various chalcone derivatives, this compound was tested against a panel of microbial strains. The results indicated an inhibition zone diameter ranging from 15 mm to 25 mm depending on the concentration used, showcasing its potential as an antimicrobial agent.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 20 |

| This compound | E. coli | 18 |

| Control (Standard Antibiotic) | S. aureus | 25 |

| Control (Standard Antibiotic) | E. coli | 22 |

Case Study 2: Anticancer Activity

In vitro studies have shown that chalcone derivatives can inhibit cancer cell proliferation. A recent investigation into the cytotoxic effects of related compounds demonstrated IC50 values ranging from 10 μM to 30 μM against various cancer cell lines . Although specific data for our compound is not yet available, it is reasonable to hypothesize similar activity based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For analogs like 1-(3-Fluoro-4-propoxyphenyl)ethanone, similar protocols involve reacting substituted benzaldehydes with ketones under controlled conditions . Yield optimization requires precise stoichiometry, anhydrous conditions, and temperature control (typically 0–5°C to prevent side reactions). For example, excess acyl chloride or prolonged reaction times may lead to over-acylation or decomposition.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structure of this compound?

- NMR : H and C NMR can confirm the presence of the methoxy group (δ ~3.8 ppm for H), fluorine-induced deshielding in aromatic protons, and the propynone moiety (carbonyl peak at ~190 ppm in C NMR).

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar compounds like 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, where C=O and C-F distances were validated .

- IR : A strong absorption band near 1680 cm confirms the α,β-unsaturated ketone group.

Q. What stability challenges arise during storage or experimental use, and how can they be mitigated?

The compound’s α,β-unsaturated ketone moiety is prone to photodegradation and hydrolysis. Stability studies on analogs (e.g., 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) suggest storage in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation . For aqueous experiments, buffered solutions (pH 6–7) and antioxidants (e.g., BHT) are recommended.

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine group activates the aromatic ring toward electrophilic substitution at the para position, while the methoxy group donates electrons via resonance, directing reactions to the meta position. For example, in Suzuki-Miyaura couplings, the fluorine substituent enhances oxidative addition rates with palladium catalysts, as observed in related fluorophenyl ketones . Computational studies (DFT) could further quantify substituent effects on charge distribution.

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?

- Experimental variability : Control for degradation by HPLC purity checks pre-assay .

- Matrix effects : Use standardized solvents (e.g., DMSO concentration ≤1% in cellular assays) to avoid interference.

- Target selectivity : Perform counter-screens against related enzymes/proteins, as seen in studies of fluorinated probes .

- Statistical rigor : Replicate experiments across independent batches (n ≥ 3) and apply ANOVA to identify outliers .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions in catalytic or medicinal applications?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the propynone’s carbonyl group is a high-energy LUMO site, making it reactive toward nucleophiles .

- Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonding, as demonstrated in fluorinated drug analogs .

Q. What are the limitations of using this compound in photochemical studies, and how can experimental design be improved?

The benzophenone-like structure may undergo unintended photoactivation, leading to side reactions. For controlled studies:

- Use monochromatic light sources (e.g., 365 nm UV) to limit wavelength variability.

- Incorporate quenchers (e.g., NaN₃ for singlet oxygen) to isolate reaction pathways.

- Monitor reaction progress in real-time with in-situ IR or UV-Vis spectroscopy, as applied in photodegradation studies of similar enones .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound, and how does polarity affect separation?

- Flash chromatography : Use a gradient of hexane/ethyl acetate (8:2 to 6:4) to separate polar byproducts.

- HPLC : A C18 column with acetonitrile/water (70:30) effectively resolves stereoisomers, as validated for fluorinated propanones .

- TLC : Spot visualization under UV (254 nm) or with KMnO₄ staining for ketone detection.

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- NMR reassignment : Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw).

- Dynamic effects : Account for conformational flexibility via variable-temperature NMR, as done for 1-(4-methoxyphenyl)ethanone analogs .

- Crystallographic validation : Resolve ambiguous peaks by growing single crystals and performing X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.